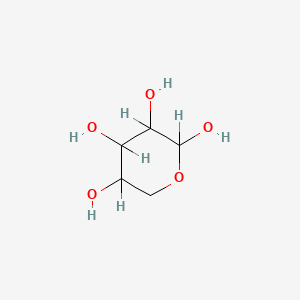
N'-(1,3-thiazol-2-yl)carbamimidothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “N'-(1,3-thiazol-2-yl)carbamimidothioic acid” is a chemical entity that has garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1,3-thiazol-2-yl)carbamimidothioic acid involves specific reaction conditions and reagents. The detailed synthetic route typically includes steps such as:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions.
Reaction Setup: The reactants are combined in a reaction vessel, often under inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction is carried out at a specific temperature and pressure, with the addition of catalysts or solvents as required.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure efficiency and cost-effectiveness. The industrial methods may involve continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound on a large scale.
化学反応の分析
Types of Reactions
N'-(1,3-thiazol-2-yl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, such as temperature, pressure, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
N'-(1,3-thiazol-2-yl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in the production of various industrial products and materials.
作用機序
The mechanism of action of N'-(1,3-thiazol-2-yl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
特性
IUPAC Name |
N'-(1,3-thiazol-2-yl)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S2/c5-3(8)7-4-6-1-2-9-4/h1-2H,(H3,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCOYCNSPKQNRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=N1)N=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Dimethylazaniumyl)propyl-[(2-hydroxy-5-iodo-3-methylphenyl)methyl]-methylazanium;dichloride](/img/structure/B7767780.png)








![[(3R)-1-Azoniabicyclo[2.2.2]octan-3-yl]azanium;dichloride](/img/structure/B7767846.png)


